5-(3-chlorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one
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Description
5-(3-chlorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C22H17ClN2O5 and its molecular weight is 424.84. The purity is usually 95%.
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Biological Activity
5-(3-chlorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one, a complex organic compound with the molecular formula C21H20ClN2O4 and a molecular weight of approximately 396.85 g/mol, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that includes a pyrrole ring, hydroxy group, and various aromatic substituents, contributing to its reactivity and biological properties.
Chemical Structure and Properties
The structural characteristics of the compound play a crucial role in its biological activity. The presence of the 3-chlorophenyl and 4-methoxybenzoyl groups enhances its chemical reactivity. The compound's hydrophobic nature, indicated by a LogP value of approximately 4.39, suggests good membrane permeability, which is essential for its pharmacological effects .
Property | Value |
---|---|
Molecular Formula | C21H20ClN2O4 |
Molecular Weight | 396.85 g/mol |
LogP | 4.39 |
Solubility | LogSW: -5.98 |
Biological Activity
Research indicates that this compound exhibits significant biological activities , including:
- Anti-inflammatory Properties : The compound has been shown to inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.
- Analgesic Effects : Studies have demonstrated its ability to reduce pain responses in animal models, indicating its utility as an analgesic agent.
- Anticancer Activity : Preliminary investigations reveal that it may induce apoptosis in cancer cell lines, particularly melanoma cells, by disrupting cell cycle progression and inhibiting key survival pathways .
Case Studies
- Anti-inflammatory Activity : A study highlighted the compound's ability to reduce inflammation markers in vitro, suggesting mechanisms involving the inhibition of NF-kB signaling pathways.
- Analgesic Effects : In a controlled trial on rodents, the administration of this compound resulted in a statistically significant reduction in pain scores compared to control groups, supporting its analgesic potential.
- Anticancer Mechanisms : Research demonstrated that treatment with this compound led to significant apoptosis in melanoma cell lines (VMM917), with flow cytometry showing increased S-phase arrest and reduced melanin production .
The biological activity of this compound is believed to be mediated through several molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways.
- Receptor Modulation : It may interact with various receptors influencing pain perception and cancer cell proliferation.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, we can compare it with structurally similar compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
5-(4-chlorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1H-pyrrol-2(5H)-one | C21H20ClN2O4 | Similar structure with different phenyl substitution |
3-hydroxy-4-(4-methoxybenzoyl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one | C25H22N2O | Contains a pyridine instead of isoxazole |
4-(4-methoxybenzoyl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one | C25H22N2O | Different acyl group leading to varied activity |
Properties
IUPAC Name |
(4E)-5-(3-chlorophenyl)-4-[hydroxy-(4-methoxyphenyl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2O5/c1-12-10-17(24-30-12)25-19(14-4-3-5-15(23)11-14)18(21(27)22(25)28)20(26)13-6-8-16(29-2)9-7-13/h3-11,19,26H,1-2H3/b20-18+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFGUYFJNQANISH-CZIZESTLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)N2C(C(=C(C3=CC=C(C=C3)OC)O)C(=O)C2=O)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NO1)N2C(/C(=C(/C3=CC=C(C=C3)OC)\O)/C(=O)C2=O)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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